3-(3-Hydroxypropyl)benzonitrile
Overview
Description
3-(3-Hydroxypropyl)benzonitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H11NO), molecular weight (161.2), and its structure .Scientific Research Applications
1. Solar Cell Efficiency
Benzonitrile derivatives, including those similar to 3-(3-Hydroxypropyl)benzonitrile, have been utilized in the field of solar energy. Particularly, benzonitrile-based electrolytes have shown a significant positive impact on the efficiency and stability of Dye Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, maintaining efficiency values around 8% for over 1300 hours (Latini et al., 2014).
2. Synthesis of Bioactive Compounds
This compound and similar compounds have been instrumental in synthesizing various bioactive molecules. For instance, a novel synthesis of 3-amino-1,2-benzisoxazoles from benzonitrile derivatives has been described, providing an entry into complex ring systems used in pharmaceuticals (Shutske & Kapples, 1989).
3. Ionic Liquid Environment Monitoring
Benzonitrile, including structures akin to this compound, serves as an infrared probe for monitoring the local environment of ionic liquids. This application is particularly relevant in understanding hydrogen bonding and intrinsic electric fields in ionic liquids, which are crucial in various industrial and chemical processes (Zhang et al., 2013).
4. Chemical Synthesis and Catalysis
Compounds structurally related to this compound have been used in diverse chemical synthesis and catalytic processes. For example, they are utilized in the preparation of spiro compounds through sulfuric acid-promoted cascade cyclization. This process highlights the versatility of benzonitrile derivatives in synthesizing complex organic molecules (Sun et al., 2017).
Safety and Hazards
3-(3-Hydroxypropyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .
Properties
IUPAC Name |
3-(3-hydroxypropyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJPOCSHJYKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551270 | |
Record name | 3-(3-Hydroxypropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83101-13-7 | |
Record name | 3-(3-Hydroxypropyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83101-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Hydroxypropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.